3-Amino-5-fluoro-2-methylbenzoic acid
Overview
Description
“3-Amino-5-fluoro-2-methylbenzoic acid” is a fluorobenzoic acid derivative . It is an aryl fluorinated building block .
Synthesis Analysis
The synthesis of “this compound” could involve the deprotonation of metallated fluorotoluenes by reacting with superbases . It is derived from methylbenzoic acid, also known as ortho-toluic acid . Acetoxy-methylbenzoic anhydride is synthesized from 3-fluoro-2-methylbenzoic acid .Molecular Structure Analysis
The molecular formula of “this compound” is C8H8FNO2 . The molecular weight is 169.15 .Chemical Reactions Analysis
“this compound” can be used in various chemical reactions. For instance, it can be used in the GC-MS detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol . It can also be used in the preparation of 5-fluoro-3-hydroxy-2-methylbenzoic acid .Physical and Chemical Properties Analysis
Amino acids, including “this compound”, are colorless, crystalline solids. They have a high melting point greater than 200°C. They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .Scientific Research Applications
Synthesis and Optimization
- Optimization Method for Synthesizing Methyl 2-amino-5-fluorobenzoate : A study demonstrated the synthesis of Methyl 2-amino-5-fluorobenzoate through reactions using 3-fluorobenzoic acid, presenting an optimized synthesis route with high yield and purity (Yin Jian-zhong, 2010).
Chemical Synthesis and Characterization
- Synthesis of Chloranthraniliprole : Research involved synthesizing 2-Amino-3-methylbenzoic acid through hydrogenation and further chemical reactions, demonstrating the compound's utility in chemical synthesis (Zheng Jian-hong, 2012).
- Antitumor Benzothiazoles Synthesis : This study focused on synthesizing fluorinated benzothiazoles, indicating the relevance of fluorine-substituted benzoic acids in developing potential antitumor compounds (Hutchinson et al., 2001).
Fluorescence and Imaging
- Fluorescent Sensor for Al3+ Detection : A study demonstrated the use of a fluorogenic chemosensor synthesized from similar compounds for selective detection of Al3+ ions, highlighting the compound's potential in bio-imaging and sensing applications (Xingpei Ye et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-amino-5-fluoro-2-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBQKZLGNITGFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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